2-Fluoro-3-iodophenol
Description
2-Fluoro-3-iodophenol (CAS: 897957-00-5) is a halogenated phenolic compound with the molecular formula C₆H₄FIO, featuring a fluorine substituent at position 2 and an iodine substituent at position 3 on the aromatic ring. This compound is characterized by its molecular weight of 238.0 g/mol (calculated) and a purity of 96% as reported in commercial sources . The iodine atom, in particular, offers opportunities for further functionalization via cross-coupling reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-fluoro-3-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREOHDAFLRMPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680254 | |
| Record name | 2-Fluoro-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897957-00-5 | |
| Record name | 2-Fluoro-3-iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897957-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodophenol typically involves halogenation reactions. One common method is the iodination of 2-fluorophenol using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must be optimized for yield and purity, often requiring precise control of reaction conditions and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-fluoro-3-aminophenol when using ammonia.
Oxidation: Formation of 2-fluoro-3-iodoquinone.
Reduction: Formation of 2-fluoro-3-iodocyclohexanol.
Scientific Research Applications
2-Fluoro-3-iodophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodophenol depends on its specific application:
Biological Activity: The compound may interact with cellular targets through halogen bonding and hydrogen bonding, affecting enzyme activity and cellular signaling pathways.
Chemical Reactions:
Comparison with Similar Compounds
2-Fluorophenol (CAS: 367-12-4)
- Molecular Formula : C₆H₅FO
- Molecular Weight : 112.1 g/mol
- Key Differences : Lacks the iodine substituent, resulting in lower molecular weight and reduced steric bulk. The absence of iodine limits its utility in reactions requiring heavy halogen participation (e.g., Suzuki coupling). Its acidity is influenced solely by the fluorine atom, which is less polarizable than iodine .
3-Chloro-2-fluoro-5-iodophenol (CAS: Not specified)
- Molecular Formula : C₆H₃ClFIO
- Molecular Weight : 272.4 g/mol (calculated)
- Key Differences: Incorporates chlorine at position 3, fluorine at 2, and iodine at 5. The trifunctional halogenation enhances electron-withdrawing effects, likely increasing phenolic acidity compared to 2-Fluoro-3-iodophenol.
Methyl-Substituted Phenols
3-Fluoro-2-methylphenol (CAS: Not specified)
- Molecular Formula : C₇H₇FO
- Molecular Weight : 126.1 g/mol
- Key Differences: A methyl group at position 2 introduces steric hindrance, reducing reactivity in substitution reactions. The methyl group’s electron-donating effect decreases phenolic acidity compared to halogenated analogs. This compound is more suited for applications requiring steric bulk rather than electronic activation .
2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8)
- Molecular Formula : C₇H₆FIO
- Molecular Weight : 252.0 g/mol (calculated)
- Its purity is listed at 95%, slightly lower than this compound .
Methanol Derivatives
(2-Fluoro-4-iodophenyl)methanol (CAS: 1039646-78-0)
- Molecular Formula : C₇H₆FIO
- Molecular Weight : 252.0 g/mol (calculated)
- Key Differences: Replaces the phenolic hydroxyl group with a methanol moiety, reducing acidity and altering solubility. This derivative is less reactive in electrophilic aromatic substitution but may serve as a precursor for ether or ester syntheses .
(2-Chloro-4-fluoro-3-iodophenyl)methanol (CAS: 2385245-26-9)
- Molecular Formula : C₇H₅ClFIO
- Molecular Weight : 286.5 g/mol (calculated)
- Key Differences: Combines chlorine, fluorine, and iodine substituents with a methanol group.
Biological Activity
2-Fluoro-3-iodophenol is an organic compound with significant potential in biological applications, particularly due to its unique halogenation pattern. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of fluorine and iodine atoms attached to a phenolic structure. The molecular formula is . The positioning of these halogens influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with cellular targets through:
- Halogen Bonding : The presence of halogens allows for specific interactions with enzymes and receptors, potentially modulating their activity.
- Hydrogen Bonding : This contributes to the compound's ability to affect cellular signaling pathways and enzyme kinetics.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of antibacterial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its unique structure allows it to interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with similar compounds highlights its unique advantages:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 2-Fluoro-4-iodophenol | Moderate antimicrobial | Different position of halogens |
| 2-Fluoro-3-chlorophenol | Lower anticancer activity | Chlorine instead of iodine |
| 2-Fluoro-3-bromophenol | Limited biological activity | Bromine's larger atomic size affects reactivity |
The positioning of the fluorine and iodine atoms in this compound enhances its solubility and reactivity compared to its analogs, making it suitable for specific applications in medicinal chemistry.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
- Anticancer Activity : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and prostate cancers. Further investigations are needed to elucidate the precise mechanisms involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
